(1R,4R,8R,9S,11Z,13R,14S,17R,18S)-6,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatetracyclo[11.7.0.01,17.04,8]icosa-6,11,15-triene-2,5,20-trione
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Overview
Description
The compound “(1R,4R,8R,9S,11Z,13R,14S,17R,18S)-6,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatetracyclo[11.7.0.01,17.04,8]icosa-6,11,15-triene-2,5,20-trione” is a complex organic molecule with a unique structure. This compound is characterized by multiple fused rings and various functional groups, making it a subject of interest in organic chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core structure and the introduction of various functional groups. Common synthetic routes may include:
Cyclization reactions: to form the fused ring systems.
Functional group transformations: such as hydroxylation, methylation, and indole introduction.
Industrial Production Methods
Industrial production of complex organic compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: to enhance reaction rates.
Purification techniques: such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents and conditions used in these reactions include:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: like lithium aluminum hydride or sodium borohydride.
Substitution reagents: such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: may yield ketones or carboxylic acids.
Reduction: may produce alcohols or alkanes.
Substitution: can result in halogenated compounds or other derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological molecules.
Medicine: Investigating its potential therapeutic effects.
Industry: Using it as a precursor for manufacturing pharmaceuticals or other chemicals.
Mechanism of Action
The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. This may include:
Binding to enzymes or receptors: to modulate their activity.
Influencing cellular pathways: such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other complex organic molecules with fused ring systems and multiple functional groups. Examples might be:
Polycyclic aromatic hydrocarbons: .
Indole derivatives: .
Steroids: .
Uniqueness
The uniqueness of the compound lies in its specific structure and functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
(1R,4R,8R,9S,11Z,13R,14S,17R,18S)-6,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatetracyclo[11.7.0.01,17.04,8]icosa-6,11,15-triene-2,5,20-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N2O5/c1-15-8-7-10-22-28(36)17(3)16(2)27-24(12-19-14-33-23-11-6-5-9-20(19)23)34-31(39)32(22,27)25(35)13-21-26(15)18(4)29(37)30(21)38/h5-7,9-11,14-15,21-22,24,26-28,33,36-37H,8,12-13H2,1-4H3,(H,34,39)/b10-7-/t15-,21+,22-,24-,26-,27-,28+,32+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTGSLLKDHOTJT-HVRJGWMTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC2C(C(=C(C3C2(C(=O)CC4C1C(=C(C4=O)O)C)C(=O)NC3CC5=CNC6=CC=CC=C65)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C/C=C\[C@H]2[C@@H](C(=C([C@@H]3[C@@]2(C(=O)C[C@@H]4[C@@H]1C(=C(C4=O)O)C)C(=O)N[C@H]3CC5=CNC6=CC=CC=C65)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N2O5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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